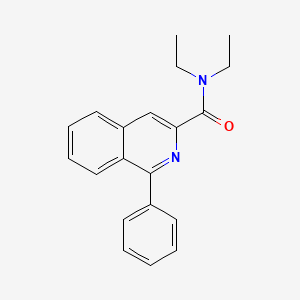
N,N-Diethyl-1-phenylisoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-1-phenylisoquinoline-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields This compound belongs to the isoquinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-phenylisoquinoline-3-carboxamide typically involves the reaction of isoquinoline derivatives with diethylamine and phenyl groups under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-1-phenylisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
N,N-Diethyl-1-phenylisoquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of dyes, catalysts, and materials
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-1-phenylisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine, known for their antimalarial properties.
Isoquinoline derivatives: Such as papaverine and berberine, known for their vasodilatory and antimicrobial effects.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry .
Propiedades
Número CAS |
89242-06-8 |
|---|---|
Fórmula molecular |
C20H20N2O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N,N-diethyl-1-phenylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H20N2O/c1-3-22(4-2)20(23)18-14-16-12-8-9-13-17(16)19(21-18)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3 |
Clave InChI |
RCNKYZDTMYDXSE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B15214345.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine](/img/structure/B15214346.png)
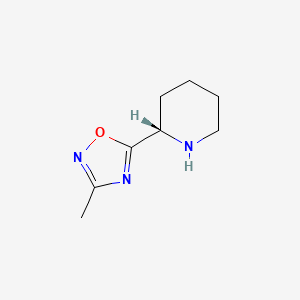
![6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one](/img/structure/B15214356.png)
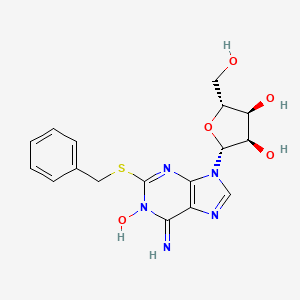

![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
![2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214380.png)
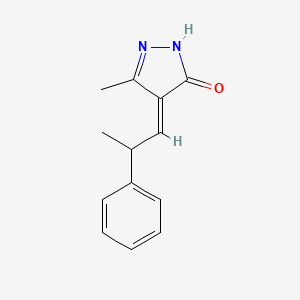
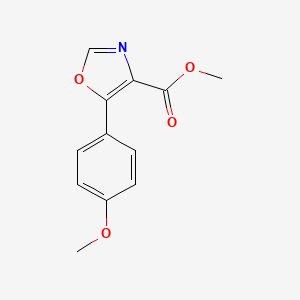

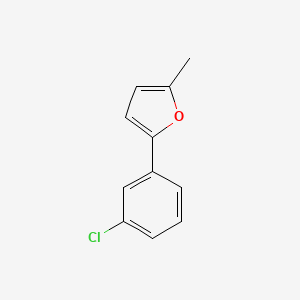
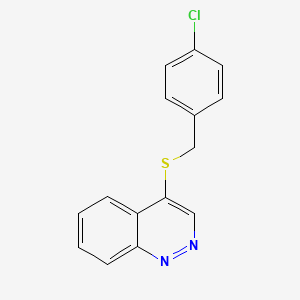
![7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B15214414.png)
